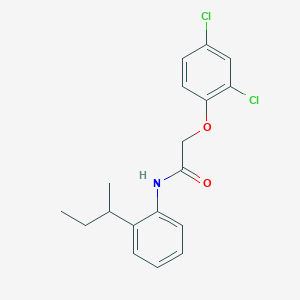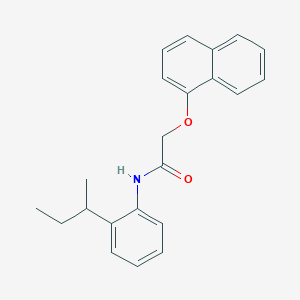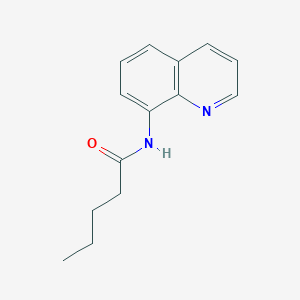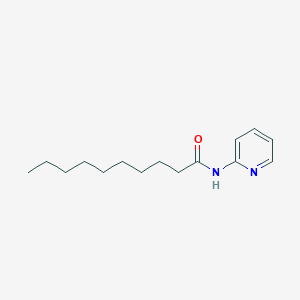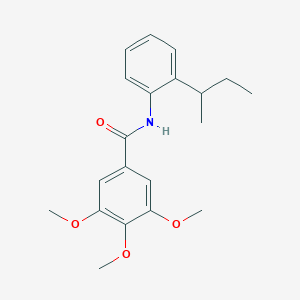
N-(2-sec-butylphenyl)-3,4,5-trimethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-sec-butylphenyl)-3,4,5-trimethoxybenzamide, also known as BTB-1, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of phenethylamines and has been found to exhibit promising results in various research studies.
Mécanisme D'action
The exact mechanism of action of N-(2-sec-butylphenyl)-3,4,5-trimethoxybenzamide is not fully understood. However, it is believed to exert its effects through the modulation of the serotonin system. By binding to the 5-HT2A receptor, N-(2-sec-butylphenyl)-3,4,5-trimethoxybenzamide may enhance serotonin neurotransmission, which in turn may lead to the regulation of mood, cognition, and perception.
Biochemical and Physiological Effects:
N-(2-sec-butylphenyl)-3,4,5-trimethoxybenzamide has been found to exhibit several biochemical and physiological effects. It has been shown to increase the release of various neurotransmitters such as dopamine, norepinephrine, and acetylcholine. Additionally, it has been found to enhance synaptic plasticity, which is essential for learning and memory processes.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-sec-butylphenyl)-3,4,5-trimethoxybenzamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, which makes it readily available for research purposes. Additionally, it has been found to exhibit high binding affinity towards the 5-HT2A receptor, which makes it a potential candidate for drug development.
However, there are also some limitations associated with the use of N-(2-sec-butylphenyl)-3,4,5-trimethoxybenzamide in lab experiments. One of the major limitations is its potential toxicity. Several studies have suggested that N-(2-sec-butylphenyl)-3,4,5-trimethoxybenzamide may have toxic effects on the liver and kidneys, which may limit its therapeutic applications.
Orientations Futures
There are several future directions for research on N-(2-sec-butylphenyl)-3,4,5-trimethoxybenzamide. One of the potential areas of research is the development of N-(2-sec-butylphenyl)-3,4,5-trimethoxybenzamide-based drugs for the treatment of mental disorders such as depression, anxiety, and schizophrenia. Additionally, further studies are needed to elucidate the exact mechanism of action of N-(2-sec-butylphenyl)-3,4,5-trimethoxybenzamide and its potential toxicity. Furthermore, research on the synthesis of N-(2-sec-butylphenyl)-3,4,5-trimethoxybenzamide analogs may lead to the development of more potent and selective drugs.
Méthodes De Synthèse
The synthesis of N-(2-sec-butylphenyl)-3,4,5-trimethoxybenzamide involves the reaction between 2-sec-butylphenylamine and 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting compound is then purified using column chromatography, which yields a white crystalline powder.
Applications De Recherche Scientifique
N-(2-sec-butylphenyl)-3,4,5-trimethoxybenzamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit significant binding affinity towards the serotonin 5-HT2A receptor, which is involved in various physiological processes such as mood regulation, cognition, and perception. Several studies have suggested that N-(2-sec-butylphenyl)-3,4,5-trimethoxybenzamide may have potential applications in the treatment of various mental disorders such as depression, anxiety, and schizophrenia.
Propriétés
Formule moléculaire |
C20H25NO4 |
|---|---|
Poids moléculaire |
343.4 g/mol |
Nom IUPAC |
N-(2-butan-2-ylphenyl)-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C20H25NO4/c1-6-13(2)15-9-7-8-10-16(15)21-20(22)14-11-17(23-3)19(25-5)18(12-14)24-4/h7-13H,6H2,1-5H3,(H,21,22) |
Clé InChI |
LUQNBQSNCJGCMS-UHFFFAOYSA-N |
SMILES |
CCC(C)C1=CC=CC=C1NC(=O)C2=CC(=C(C(=C2)OC)OC)OC |
SMILES canonique |
CCC(C)C1=CC=CC=C1NC(=O)C2=CC(=C(C(=C2)OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



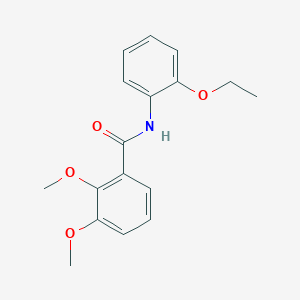

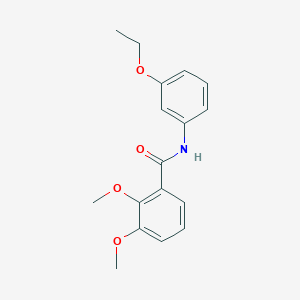

![Ethyl 4-[(2-propylpentanoyl)amino]benzoate](/img/structure/B290943.png)


